molecular formula C11H12N2O2 B3021311 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-33-8

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3021311
CAS No.: 70705-33-8
M. Wt: 204.22 g/mol
InChI Key: AVYYNZWWGNNXRW-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . It serves as a versatile and pharmacologically significant scaffold in scientific research, primarily used as a precursor for synthesizing diverse derivatives with potential biological activity . The compound's key research value lies in its imidazopyridine core, which is a privileged structure in drug discovery. It is commonly utilized to develop novel molecules for investigating cytotoxic and kinase-inhibiting pathways . Studies highlight its role as a building block for creating potent inhibitors, such as c-Met kinase inhibitors with IC50 values in the nanomolar range, which are critical targets for cancer research and tumor growth studies . Furthermore, derivatives of this compound have shown promising antitubercular activity against both replicating and non-replicating strains of Mycobacterium tuberculosis , demonstrating its utility in infectious disease research . A common synthetic route involves the condensation of 2-aminopyridine derivatives with ethyl 3-bromo-2-oxopropanoate under refluxing ethanol, followed by purification to achieve high purity (≥95%) . Alternative, efficient methods include NaOH-promoted cycloisomerization reactions performed under ambient, aqueous, and metal-free conditions . Safety Information: This compound is for research use only and is not intended for human or veterinary use . Please refer to the Safety Data Sheet for detailed handling instructions. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H302 (harmful if swallowed), and H332 (harmful if inhaled) .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYNZWWGNNXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357683
Record name ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70705-33-8
Record name ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can be carried out under ambient, aqueous, and metal-free conditions . This method is efficient and environmentally friendly, providing high yields in a short time.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are typically carried out in the presence of a base and under reflux conditions . The resulting products can be further functionalized through various catalytic processes, including metal-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has been studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For example, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mycobacterium tuberculosis H37Rv strain .
  • Anticancer Properties : Studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine compounds. For instance, certain derivatives have shown selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with promising results indicating non-toxicity at effective doses .

Biological Research

In addition to its medicinal applications, this compound is utilized in biological research:

  • Proteomics Research : This compound serves as a valuable tool in proteomics studies, assisting in the identification and characterization of proteins through its ability to interact with specific molecular targets .
  • Mechanistic Studies : The compound's interaction with biological systems allows researchers to explore mechanisms of action at the molecular level, providing insights into enzyme inhibition and receptor modulation .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Moraski et al. focused on the development of imidazo[1,2-a]pyridine analogues as anti-TB agents. The researchers identified several hit compounds with potent activity against MDR-TB strains through high-throughput screening methods. Notably, one compound exhibited an MIC of ≤0.006 μM against Mtb, outperforming existing anti-TB drugs . This highlights the potential of this compound derivatives in combating resistant strains of tuberculosis.

Case Study 2: Anticancer Activity

In another investigation, a series of this compound derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives displayed significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced their potency .

Mechanism of Action

The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical to the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific application, but common targets include DNA gyrase in bacteria and kinases in cancer cells .

Comparison with Similar Compounds

Physicochemical Properties

Substituents alter molecular weight, lipophilicity (logP), and hydrogen-bonding capacity:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 204.229 1.8* 3 43.6
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 204.229 1.8* 3 43.6
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 283.008 2.5 3 43.6
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 350.54 3.6 3 43.6

The 7-methyl derivative’s moderate logP (1.8) balances solubility and membrane permeability, making it favorable for drug delivery .

Crystallographic and Stability Data

Crystal structures reveal planarity and intermolecular interactions:

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Planar rings with a dihedral angle of 1.4° between imidazole and pyridine moieties. Stabilized by C–H⋯O/N hydrogen bonds, enhancing thermal stability .
  • This compound : Similar planarity inferred, though crystallographic data is lacking. High purity (95%) suggests robust synthetic protocols .

Key Insight: Substituent position affects crystal packing and stability. The 5-methyl derivative’s hydrogen-bonding network may improve shelf life compared to non-crystalline analogs .

Biological Activity

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and chemical research. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

EMIPC has the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of approximately 219.24 g/mol. The compound features an imidazo[1,2-a]pyridine ring system with a carboxylate group at the 2-position and a methyl group at the 7-position, influencing its reactivity and biological interactions.

Antimicrobial and Antiviral Properties

Research indicates that EMIPC exhibits significant antimicrobial and antiviral activity. It has been investigated for its potential as an antimicrobial agent against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, compounds related to EMIPC demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .

Additionally, EMIPC's structural analogs have shown promise in inhibiting viral replication, positioning it as a candidate for further investigation in antiviral drug development.

Mutagenic and Carcinogenic Potential

Compounds within the imidazo[1,2-a]pyridine family, including EMIPC, have been studied for their mutagenic and carcinogenic properties. These compounds can interact with DNA, potentially leading to alterations in gene expression and cellular mechanisms that may promote carcinogenesis. Studies have indicated that EMIPC may influence cellular pathways involved in cancer progression, warranting further exploration into its safety profile.

The mechanism of action of EMIPC involves its interaction with specific molecular targets. It is hypothesized that EMIPC may inhibit critical enzymes or receptors necessary for pathogen survival or cancer cell proliferation. For instance, similar compounds have been shown to inhibit DNA gyrase in bacteria and various kinases in cancer cells.

Case Studies and Research Findings

  • Inhibition of c-Met Kinase : A related study identified a potent c-Met inhibitor derived from imidazo[1,2-a]pyridine structures. This compound exhibited an IC50 value of 3.9 nM against c-Met kinase, demonstrating the potential for EMIPC to influence signaling pathways critical for tumor growth and metastasis .
  • Antitubercular Activity : Another study focused on the synthesis of imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity against both replicating and non-replicating Mtb strains. The derivatives showed varied efficacy based on structural modifications, highlighting the importance of chemical structure in determining biological activity .

Comparative Analysis with Related Compounds

To better understand EMIPC's unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylateContains an amino group at position 8Potentially enhanced biological activity due to amino substitution
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylateEthyl group instead of methyl at position 7Variation in lipophilicity affecting bioavailability
Mthis compoundMethyl group at position 7Different steric effects influencing reactivity

This table illustrates how subtle changes in chemical structure can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.

Q & A

Q. What are the established synthetic routes for Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketone esters. For example, reacting 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux (6 hours) yields ~52.6% product . Alternative methods use ethyl bromopyruvate and 2-aminopyridine in refluxing ethanol, followed by purification via slow solvent evaporation . Key variables affecting yield include reaction time, solvent choice, and stoichiometric ratios of reactants.

Q. How is X-ray crystallography employed to confirm the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals planar imidazo[1,2-a]pyridine and pyridine rings with a dihedral angle of 1.4° between them. Intermolecular C–H···O/N hydrogen bonds stabilize the crystal lattice, forming trimeric units. Refinement using SHELXL software (riding H-atom model, Uiso=1.21.5×UeqU_{\text{iso}} = 1.2–1.5 \times U_{\text{eq}}) confirms the structure .

Q. What spectroscopic techniques are used for structural characterization, and what key data points validate the compound?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Aromatic protons appear at δ 7.0–8.2 ppm, with ethyl ester signals at δ 4.4–4.6 (CH2_2) and δ 1.4 (CH3_3) .
  • IR : Stretching vibrations at ~1700 cm1^{-1} (ester C=O) and 1600 cm1^{-1} (aromatic C=C) .
  • HRMS : Molecular ion peaks match calculated m/zm/z values (e.g., [M+H]+^+ at 205.0974 for C11 _{11}H13 _{13}N2 _2O2_2) .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for derivative synthesis?

Microwave-assisted cross-coupling enables regiocontrolled bifunctionalization. For example, Pd-catalyzed Suzuki-Miyaura reactions at C7 and C8 positions use halogenated precursors (e.g., 7,8-dibromo derivatives) with aryl boronic acids, achieving yields up to 27% under optimized conditions . Chlorination with N-chlorosuccinimide (DMF, 40°C) selectively modifies C3, while sulfonation via Na ethanethiolate introduces thioether groups .

Q. What computational methods are applied to predict reactivity and electronic properties?

Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, C3 and C7 positions show high electrophilicity, aligning with experimental halogenation outcomes. Solvent effects on electronic excitations are modeled using polarizable continuum models (PCM) .

Q. How do structural modifications impact biological activity, and what in vitro/in vivo models validate these effects?

  • Antiparasitic activity : Nitro-substituted derivatives (e.g., 3-nitro analogs) exhibit IC50_{50} values <10 µM against Entamoeba histolytica .
  • Anticancer potential : Hydrazone derivatives inhibit receptor tyrosine kinases (e.g., c-Met) in lung and pancreatic cancer cell lines (IC50_{50} 2–15 µM) .
  • Toxicity : Acute toxicity studies in Wistar rats (200 mg/kg b.w.) show no hepatic or renal damage, confirming safety for preclinical testing .

Q. What challenges arise in crystallographic refinement of halogenated derivatives, and how are they resolved?

Heavy atoms (e.g., Br at C6/C8) cause absorption effects, requiring multi-scan corrections (SADABS). Disorder in ethyl ester groups is modeled with split occupancies and geometric restraints in SHELXL .

Data Contradictions and Resolution

  • Synthesis yields : Variations (52–94%) arise from differences in reactant purity, solvent (ethanol vs. DMF), and workup methods (e.g., KHCO3_3 neutralization vs. direct extraction) .
  • Biological activity : Nitro derivatives show conflicting results in anti-inflammatory vs. antiparasitic assays, likely due to off-target effects or assay-specific conditions .

Methodological Recommendations

  • Purification : Use column chromatography (silica, cyclohexane/EtOAc) for halogenated derivatives .
  • Toxicity screening : Combine Ames test (mutagenicity) and OECD 423 guidelines (acute oral toxicity) for preclinical safety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

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